(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride
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Overview
Description
(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride is a synthetic organic compound with a unique structure that includes a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride typically involves the alkylation of 1,3-dimethylbenzimidazole with prop-1-en-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylbenzimidazole: Lacks the prop-1-en-1-yl group, making it less reactive in certain chemical reactions.
2-methylbenzimidazole: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Benzimidazole: The parent compound, which serves as a basis for many derivatives with diverse applications.
Uniqueness
(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,3-dimethyl-2-[(E)-prop-1-enyl]benzimidazol-3-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N2.ClH/c1-4-7-12-13(2)10-8-5-6-9-11(10)14(12)3;/h4-9H,1-3H3;1H/q+1;/p-1/b7-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGVAGPTIFTECL-KQGICBIGSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=[N+](C2=CC=CC=C2N1C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=[N+](C2=CC=CC=C2N1C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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